IDF-11774 is a novel compound classified as a hypoxia-inducible factor-1α inhibitor, which has garnered attention for its potential in cancer therapy. This compound functions by inhibiting the accumulation of hypoxia-inducible factor-1α, a critical regulator of cellular responses to low oxygen levels, thereby affecting tumor growth and metabolism. IDF-11774 has shown efficacy in various cancer models, including colorectal, lung, and gastric cancers, making it a promising candidate for further clinical development .
The compound was developed through a collaborative effort involving multiple research teams focused on targeting the metabolic pathways associated with cancer progression. Its synthesis and biological activities have been documented in several peer-reviewed articles and patents, highlighting its significance in cancer research .
The synthesis of IDF-11774 involves an acid-amine coupling reaction between 1-methyl piperazine and 4-(1-adamantyl)-phenoxy acetic acid. This method is characterized by the use of various reagents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBT (1-hydroxybenzotriazole), and DMF (dimethylformamide) to facilitate the reaction .
The synthesis process can be summarized in the following steps:
IDF-11774 features a unique molecular structure that includes an adamantyl group attached to a phenoxy acetic acid moiety via a piperazine linker. This configuration enhances its binding affinity for target proteins involved in the hypoxia response pathway.
IDF-11774 primarily engages in biochemical reactions that inhibit the activity of hypoxia-inducible factor-1α. Its mechanism involves:
The compound's efficacy has been demonstrated through various assays, including Western blot analyses that quantify HIF-1α levels in treated cells compared to controls . Additionally, cycloheximide chase assays have been utilized to assess the stability and degradation rates of HIF-1α post-treatment with IDF-11774.
IDF-11774 exerts its therapeutic effects through several interconnected processes:
Experimental data indicate that IDF-11774 significantly decreases cell proliferation and induces apoptosis markers such as cleaved PARP and caspase activation in various cancer cell lines .
IDF-11774 is a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water. Its melting point has not been explicitly reported but can be inferred from similar compounds.
The chemical stability of IDF-11774 is influenced by its functional groups, particularly the trifluoromethyl diazirine moiety which contributes to its photoactivity and reactivity under specific conditions . The compound exhibits good thermal stability under standard laboratory conditions.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structure and purity of IDF-11774 during its synthesis .
IDF-11774 holds significant potential for scientific applications primarily within oncology research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0